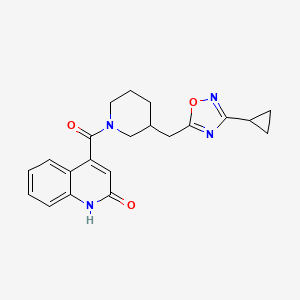

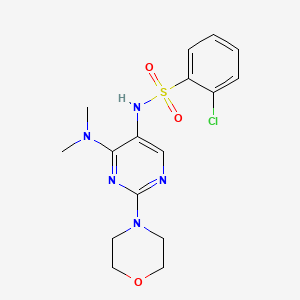

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as piperidine rings and quinolinone moieties, have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including substitution reactions, Michael addition, and cycloaddition reactions. For instance, a substitution reaction was used to synthesize a piperidin-4-yl methanone oxime derivative , while a Michael addition was employed in the formation of a novel quinolinone compound . These methods suggest that the synthesis of the target compound could also involve similar strategies, potentially starting with commercially available reagents and employing a sequence of reactions to introduce the various functional groups present in the molecule.

Molecular Structure Analysis

X-ray crystallography has been used to confirm the structure of similar compounds, revealing that the piperidine ring can adopt a chair conformation . The geometry around certain atoms, such as sulfur in the case of the compound studied in paper , can be distorted tetrahedral. Intermolecular interactions, including hydrogen bonds and π-π interactions, play a significant role in the stabilization of the crystal structure. These findings suggest that the target compound may also exhibit a complex three-dimensional structure with specific conformational preferences and non-covalent interactions that stabilize its molecular conformation.

Chemical Reactions Analysis

The related compounds exhibit a range of chemical behaviors due to their functional groups. For example, the presence of a piperidine ring and a quinolinone moiety can lead to various intermolecular interactions, as seen in the crystal structures of similar compounds . These interactions can influence the reactivity and the chemical transformations that the compounds can undergo. Theoretical calculations, such as density functional theory (DFT), can be used to predict the reactivity and identify reactive sites on the molecular surface .

Physical and Chemical Properties Analysis

Spectroscopic techniques, including IR, NMR, and X-ray diffraction, are essential tools for characterizing the physical and chemical properties of compounds . Theoretical calculations complement these techniques by providing insights into electronic properties, such as the HOMO-LUMO energy gap, which can influence the optical and electronic behavior of the compound . Thermal properties are also important, with thermogravimetric analysis revealing the temperature range over which a compound is stable . For the target compound, similar analyses would be necessary to fully understand its physical and chemical properties.

Scientific Research Applications

Piperidine Derivatives

Piperidine derivatives serve as versatile building blocks in the synthesis of complex molecular structures, demonstrating significant potential in medicinal chemistry due to their presence in numerous bioactive compounds. For example, Malkova et al. (2016) highlighted the transformation of piperidine rings into hexahydroazocine cycles, showcasing an uncommon expansion reaction significant for developing new synthetic pathways (Malkova, A. V., et al., 2016). Similarly, Escolano et al. (2006) discussed the use of phenylglycinol-derived oxazolopiperidone lactams as intermediates for synthesizing piperidine-containing natural products, emphasizing their utility in creating diverse and structurally complex entities (Escolano, C., Amat, M., & Bosch, J., 2006).

Cyclopropyl Compounds

The reactivity and incorporation of cyclopropyl groups into larger molecular frameworks are of significant interest due to their influence on molecular stability and reactivity. Pokhodylo et al. (2010) explored the synthesis of heterocycles with cyclopropyl substituents, contributing to the development of novel compounds with potential biological activity (Pokhodylo, N., Matiichuk, V., & Obushak, N. D., 2010).

Quinoline Derivatives

Quinoline and its derivatives are crucial in pharmaceutical research due to their therapeutic properties. The synthesis and structural analysis of quinoline derivatives have led to the discovery of compounds with antimicrobial and antiproliferative activities. For instance, Prasad et al. (2018) detailed the synthesis and evaluation of a novel quinoline derivative, demonstrating its potential in antiproliferative applications (Prasad, S. B., et al., 2018).

Mechanism of Action

Target of action

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . .

Mode of action

The exact mode of action would depend on the specific targets of the compound. The 1,2,4-oxadiazole ring in the compound might interact with these targets, leading to changes in their function .

Biochemical pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-oxadiazole ring have been found to interact with various biochemical pathways depending on their specific targets .

properties

IUPAC Name |

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c26-18-11-16(15-5-1-2-6-17(15)22-18)21(27)25-9-3-4-13(12-25)10-19-23-20(24-28-19)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKTXJLZBHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)